

Validating GSK4112 specificity for REV-ERB α over other nuclear receptors

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Compound of Interest

Compound Name: GSK4112

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GSK4112: A Comparative Guide to its Specificity for REV-ERB α

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of **GSK4112**, a synthetic agonist of the nuclear receptor REV-ERB α . By objectively comparing its performance against other nuclear receptors and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating the circadian clock, metabolism, and related therapeutic areas.

Executive Summary

GSK4112 is a widely utilized chemical probe for studying the biological functions of REV-ERB α and its isoform REV-ERB β .^[1] While it has been instrumental in elucidating the role of these nuclear receptors in gene transcription and physiological processes, a thorough understanding of its selectivity is paramount for the accurate interpretation of experimental results. This guide summarizes the available data on the specificity of **GSK4112**, highlighting its potent agonism of REV-ERB α and examining its activity at other nuclear receptors. The development of more specific REV-ERB agonists, such as SR9009 and SR9011, was partly driven by the desire to improve upon the pharmacokinetic profile and specificity of **GSK4112**.^[2]

Specificity Profile of GSK4112

The following table summarizes the known activity of **GSK4112** against a panel of nuclear receptors. The data has been compiled from various studies employing a range of experimental assays.

Nuclear Receptor	Assay Type	Metric	Value	Reference
REV-ERB α	FRET-based NCoR recruitment	EC50	0.25 μ M	[3]
Bmal1 luciferase reporter	EC50	2.3 μ M	[2]	
REV-ERB β	Not specified	Agonist	Dual agonist with REV-ERB α	[1]
FXR	FRET assay	Activity	No activity observed	[4]
ROR α	FRET assay	Activity	No activity observed	[4]
LXR α	Reporter-gene assay	Activity	No activity observed	[4]
Radioligand binding assay	IC50	5 μ M	[5]	
LXR β	Reporter-gene assay	Activity	No activity observed	[4]
PPAR α	Not specified	-	No direct binding/activation data found	
PPAR γ	Not specified	-	No direct binding/activation data found	

Note on LXR α Activity: The conflicting data regarding **GSK4112**'s activity on LXR α may be attributable to the different assay formats used. While a reporter-gene assay in one study showed no activity, a direct radioligand binding assay in another suggested weak interaction at a higher concentration. This highlights the importance of using multiple, complementary assays to fully characterize compound specificity.

Experimental Methodologies

The following are detailed protocols for key experiments commonly used to validate the specificity of nuclear receptor ligands like **GSK4112**.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based Co-repressor Recruitment Assay

This biochemical assay directly measures the ability of a compound to promote the interaction between the nuclear receptor ligand-binding domain (LBD) and a co-repressor peptide.

- Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium cryptate-labeled antibody) to an acceptor fluorophore (e.g., XL665-labeled co-repressor peptide) when they are in close proximity. Agonist binding to the nuclear receptor LBD induces a conformational change that facilitates the recruitment of the co-repressor peptide, bringing the donor and acceptor fluorophores together and generating a FRET signal.
- Materials:
 - Purified, tagged (e.g., GST or His) nuclear receptor LBD (e.g., REV-ERB α LBD).
 - Fluorescently labeled antibody against the tag (donor fluorophore).
 - Fluorescently labeled co-repressor peptide (e.g., from NCoR) (acceptor fluorophore).
 - **GSK4112** or other test compounds.
 - Assay buffer and microplates.

- Procedure:
 - Add the nuclear receptor LBD, the labeled antibody, and the labeled co-repressor peptide to the wells of a microplate.
 - Add serial dilutions of **GSK4112** or control compounds.
 - Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
 - Measure the fluorescence signal at the emission wavelengths of both the donor and acceptor fluorophores using a TR-FRET-compatible plate reader.
 - Calculate the ratio of acceptor to donor fluorescence to determine the FRET signal.
 - Plot the FRET signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Cell-Based Nuclear Receptor Reporter Assay

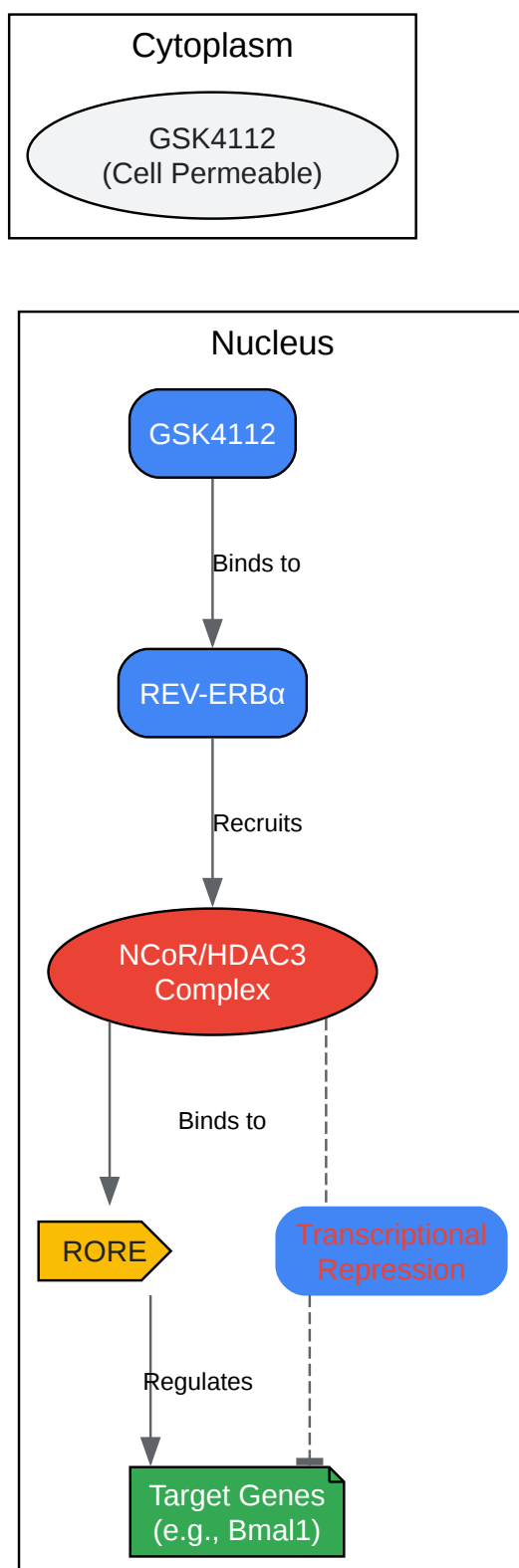
This assay measures the functional consequence of ligand binding in a cellular context by quantifying the transcription of a reporter gene under the control of a nuclear receptor-responsive promoter.

- Principle: Cells are engineered to express the full-length nuclear receptor or its LBD fused to a DNA-binding domain (e.g., GAL4), along with a reporter construct containing response elements for that receptor upstream of a reporter gene (e.g., luciferase or β -galactosidase). Agonist binding activates the receptor, leading to the expression of the reporter gene, which can be quantified.
- Materials:
 - Mammalian cell line (e.g., HEK293, HepG2).
 - Expression vector for the nuclear receptor of interest.
 - Reporter plasmid with a nuclear receptor-responsive promoter driving a reporter gene.

- Transfection reagent.
- **GSK4112** or other test compounds.
- Cell culture medium and reagents.
- Luciferase assay substrate or other reporter detection reagent.
- Procedure:
 - Co-transfect the cells with the nuclear receptor expression vector and the reporter plasmid.
 - Plate the transfected cells in a multi-well plate and allow them to recover.
 - Treat the cells with serial dilutions of **GSK4112** or control compounds.
 - Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.
 - Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
 - Normalize the reporter activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration).
 - Plot the normalized reporter activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

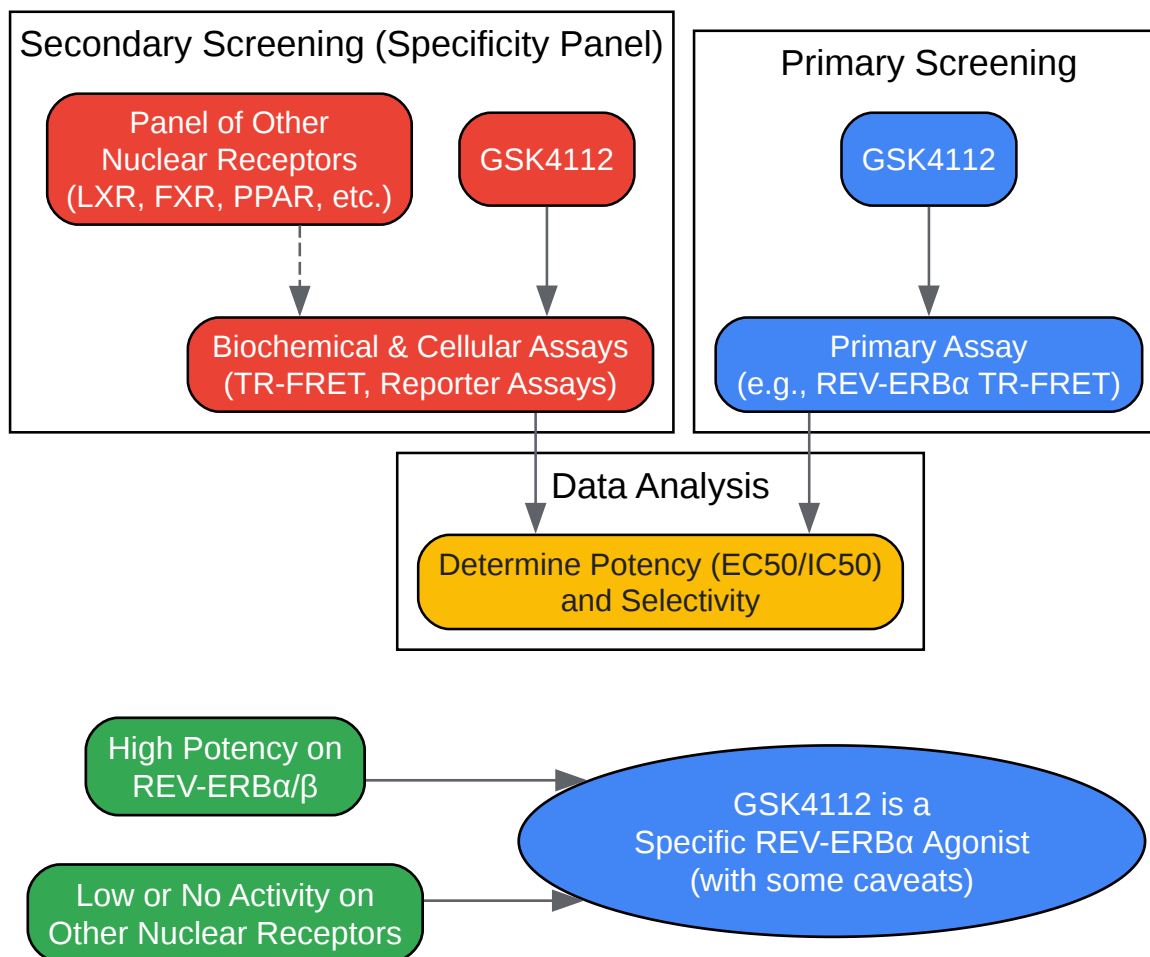
Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the REV-ERB α signaling pathway, the experimental workflow for specificity testing, and the logical framework for validating **GSK4112**'s specificity.



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Caption: REV-ERBα signaling pathway activated by **GSK4112**.



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